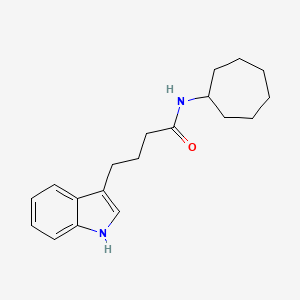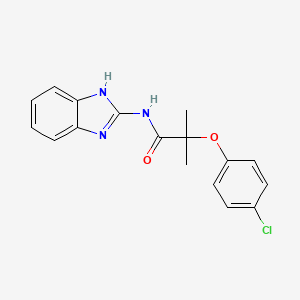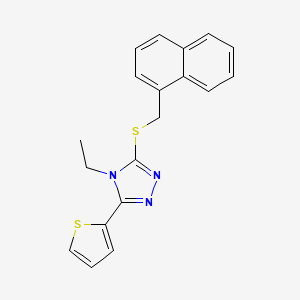![molecular formula C18H15NOS2 B10802833 (5E)-3-ethyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10802833.png)
(5E)-3-ethyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-633618 is a chemical compound known for its potential anti-inflammatory and anti-HIV activity. It is primarily used in scientific research to study diseases mediated by the C-C chemokine receptor type 5 (CCR5), which is involved in inflammatory and immunomodulatory processes .
Preparation Methods
The synthetic routes and reaction conditions for WAY-633618 are not extensively documented in publicly available sources. the preparation of similar compounds typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for larger batch production.
Chemical Reactions Analysis
WAY-633618 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
WAY-633618 has several scientific research applications, including:
Chemistry: Used to study the reactivity and stability of compounds with similar structures.
Biology: Used to investigate the role of CCR5 in various biological processes, including immune response and inflammation.
Medicine: Potential use in developing treatments for diseases involving CCR5, such as HIV and certain inflammatory conditions.
Industry: Could be used in the development of new pharmaceuticals targeting CCR5-mediated pathways.
Mechanism of Action
WAY-633618 exerts its effects by binding to the CCR5 receptor, thereby inhibiting its activity. This receptor is involved in the signaling pathways that mediate inflammation and immune responses. By blocking CCR5, WAY-633618 can reduce inflammation and potentially inhibit the replication of HIV .
Comparison with Similar Compounds
WAY-633618 can be compared with other CCR5 inhibitors, such as:
Maraviroc: Another CCR5 inhibitor used in the treatment of HIV.
Vicriviroc: A CCR5 inhibitor that has been studied for its potential use in HIV treatment.
Aplaviroc: Another CCR5 inhibitor with similar applications.
WAY-633618 is unique in its specific binding affinity and potential anti-inflammatory properties, which may offer advantages in certain research contexts.
Properties
Molecular Formula |
C18H15NOS2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NOS2/c1-2-19-17(20)16(22-18(19)21)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,2H2,1H3/b16-12+ |
InChI Key |
YDFFMKFXQBHWSU-FOWTUZBSSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[3-(4-acetylpiperazin-1-yl)sulfonylbenzoyl]amino]benzoate](/img/structure/B10802750.png)
![(2Z,5Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802758.png)

![4-[(5Z)-5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802783.png)
![2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B10802786.png)
![[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-(4-methoxyphenyl)ethyl]-dimethyl-amine](/img/structure/B10802791.png)

![3-[(5Z)-5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B10802799.png)

![N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B10802808.png)


![5,6-dichloro-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B10802830.png)
![1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802839.png)
